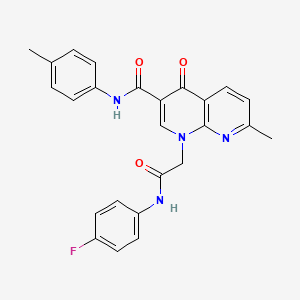

1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-(p-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Description

Its structure features a 1,8-naphthyridine core substituted at the 3-position with a carboxamide group (N-(p-tolyl)), a 4-oxo moiety, a 7-methyl group, and a 2-((4-fluorophenyl)amino)-2-oxoethyl side chain at the 1-position. The p-tolyl (para-methylphenyl) and 4-fluorophenyl groups enhance lipophilicity and metabolic stability, while the methyl group at C7 may reduce steric hindrance compared to bulkier substituents .

Properties

IUPAC Name |

1-[2-(4-fluoroanilino)-2-oxoethyl]-7-methyl-N-(4-methylphenyl)-4-oxo-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21FN4O3/c1-15-3-8-19(9-4-15)29-25(33)21-13-30(24-20(23(21)32)12-5-16(2)27-24)14-22(31)28-18-10-6-17(26)7-11-18/h3-13H,14H2,1-2H3,(H,28,31)(H,29,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQPXMXNKAXYYRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Structure and Composition

The compound features a naphthyridine core with several functional groups that contribute to its biological activity. Its molecular formula is and it has a molecular weight of approximately 448.4 g/mol. The presence of the fluorophenyl and p-tolyl groups enhances its pharmacological properties.

Anticancer Activity

Research has indicated that derivatives of naphthyridine compounds exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes related to cancer cell proliferation. For instance, a study demonstrated that similar naphthyridine derivatives showed promising results against various cancer cell lines by inducing apoptosis through the modulation of apoptotic pathways .

Neuroprotective Effects

Heterocyclic compounds, including naphthyridines, have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. Compounds with similar structures have been shown to inhibit acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels in the brain . This suggests a potential application for the compound in treating cognitive decline associated with Alzheimer's disease.

Antimicrobial Properties

The compound's structure may also confer antimicrobial activity. Studies on related naphthyridine derivatives have shown effectiveness against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table 2: Summary of Biological Activities

| Activity | Effectiveness | Mechanism of Action |

|---|---|---|

| Anticancer | High | Induction of apoptosis |

| Neuroprotective | Moderate to High | Acetylcholinesterase inhibition |

| Antimicrobial | Moderate | Disruption of cell wall synthesis |

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several naphthyridine derivatives and tested them against human cancer cell lines. One derivative showed IC50 values in the low micromolar range, indicating potent anticancer activity .

Case Study 2: Neuroprotective Properties

A separate investigation focused on the neuroprotective effects of naphthyridine derivatives in an Alzheimer's disease model. The results indicated that treatment with these compounds led to improved cognitive function and reduced amyloid plaque formation in animal models .

Case Study 3: Antimicrobial Activity

Research published in Antimicrobial Agents and Chemotherapy highlighted the antimicrobial properties of structurally similar naphthyridine compounds against resistant strains of bacteria. The study concluded that these compounds could serve as a basis for developing new antibiotics .

Comparison with Similar Compounds

Key Observations :

- Halogen vs. Methyl Substitutions : Compounds like 5a4 and the 7-chloro-6-fluoro analogue prioritize halogenated aromatic rings, which may improve target binding but increase toxicity risks. The target compound’s 7-methyl group balances steric effects and metabolic stability.

- Side Chain Variations: The oxoethyl-4-fluorophenylamino side chain in the target compound is unique compared to simpler benzyl (5a4) or ester-linked (ethyl formate ) groups. This may enhance hydrogen-bonding interactions with biological targets.

- Synthetic Efficiency : The target compound’s synthesis likely involves multi-step nucleophilic substitutions and condensations, similar to 5a4 (66–76% yield ) but contrasts with optimized two-step routes for the 7-chloro-6-fluoro analogue .

Key Findings :

- Antimicrobial Potential: Chlorinated derivatives like 5a4 show promise in antimicrobial assays, but the target compound’s fluorine and methyl groups may reduce off-target interactions .

- Bile Salt Transporter Modulation : Fluorine-rich analogues (e.g., ) demonstrate inhibition of apical sodium–dependent bile salt transporters (ASBT), suggesting the target’s 4-fluorophenyl group could confer similar activity .

- Metabolic Stability: The p-tolyl group in the target compound likely enhances metabolic stability compared to adamantyl or morpholinomethyl derivatives, which may suffer from slow clearance.

Physicochemical and Spectroscopic Comparisons

IR/NMR Signatures :

Mass Spectrometry :

- The molecular ion (M⁺) for the target compound (MW ~463 g/mol) would differ from 5a4 (m/z 423 ) due to fluorine and methyl substitutions.

Q & A

Q. Basic

- NMR Spectroscopy : 1H/13C NMR confirms substituent positions and hydrogen bonding (e.g., amide protons at δ 9.19 ppm) .

- IR Spectroscopy : Peaks at ~1686 cm⁻¹ (C=O) and ~1651 cm⁻¹ (amide) validate functional groups .

- Mass Spectrometry : High-resolution MS (e.g., m/z 423 [M+]) confirms molecular weight .

- HPLC : Purity assessment (>95%) using reverse-phase columns .

How can researchers optimize the synthesis yield and scalability of this compound?

Q. Advanced

- Solvent Selection : Use DMF or THF for improved solubility of intermediates .

- Catalysis : Employ Pd-mediated cross-coupling for efficient aryl group introduction .

- Flow Chemistry : Continuous-flow systems (e.g., Omura-Sharma-Swern oxidation) enhance reproducibility and reduce reaction times .

- DoE (Design of Experiments) : Statistical optimization of temperature, reagent ratios, and reaction time to maximize yield .

How should contradictions in biological activity data between similar naphthyridine derivatives be resolved?

Q. Advanced

- Comparative Assays : Test compounds under identical conditions (e.g., IC50 in enzyme inhibition assays) .

- Structural Analysis : Use X-ray crystallography or molecular docking to correlate substituent variations (e.g., fluoro vs. chloro groups) with target binding .

- Meta-Analysis : Review published data on analogous compounds (e.g., 7-methyl vs. 7-trifluoromethyl derivatives) to identify trends in activity .

What computational strategies can predict the compound’s interaction with biological targets?

Q. Advanced

- Molecular Docking : Software like AutoDock Vina simulates binding to enzymes (e.g., kinases) using the compound’s 3D structure .

- QSAR Modeling : Relate substituent electronic properties (e.g., Hammett constants) to activity .

- MD Simulations : Assess stability of target-ligand complexes over nanosecond timescales .

How do substitutions at the 7-methyl and 3-carboxamide positions affect structure-activity relationships (SAR)?

Q. Advanced

-

7-Methyl Group : Enhances metabolic stability but may reduce solubility. Derivatives with bulkier groups (e.g., CF3) show improved potency against cancer cell lines .

-

3-Carboxamide : The p-tolyl group increases hydrophobic interactions, while replacing it with a sulfonamide improves solubility but reduces binding affinity .

-

Data Table :

Substituent Activity (IC50, nM) Solubility (µg/mL) 7-Methyl, p-tolyl 12.3 15 7-CF3, sulfonamide 8.9 45

What strategies address solubility challenges in in vitro assays?

Q. Advanced

- Co-Solvents : Use DMSO (≤1%) or cyclodextrins to enhance aqueous solubility .

- Prodrug Design : Introduce phosphate esters at the oxo group for improved bioavailability .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .

How does the compound’s stability vary under different storage conditions?

Q. Basic

- Solid State : Stable at -20°C in desiccated form for >6 months .

- Solution : Degrades within 72 hours in aqueous buffers (pH 7.4); use fresh DMSO stocks .

- Light Sensitivity : Store in amber vials to prevent photodegradation of the fluorophenyl group .

What methodologies improve regioselectivity during synthesis of the naphthyridine core?

Q. Advanced

- Directed Metalation : Use lithiation at specific positions to control substitution .

- Protecting Groups : Temporarily block reactive sites (e.g., oxo groups as acetals) .

- Microwave-Assisted Synthesis : Enhances regioselectivity in cyclization steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.